mGlu4 Receptor Subtype Selectivity: Direct Head-to-Head Comparison Against Xanthurenic Acid and Other mGlu Subtypes
Cinnabarinic acid demonstrates exclusive orthosteric agonism at mGlu4 receptors, with no detectable activity at mGlu1, mGlu2, mGlu3, mGlu5, mGlu6, mGlu7, or mGlu8 [1]. In direct contrast, the closely related kynurenine metabolite xanthurenic acid activates mGlu2 and mGlu3 receptors, representing a fundamentally different pharmacological profile [2]. Cinnabarinic acid's selectivity is maintained even at high concentrations (>100 µM) where no off-target mGlu activity is observed [1].
| Evidence Dimension | mGlu receptor subtype activation |
|---|---|
| Target Compound Data | mGlu4: EC50 >100 µM (partial agonist); mGlu1,2,3,5,6,7,8: No activity |
| Comparator Or Baseline | Xanthurenic acid: mGlu2/3 agonist; No mGlu4 activity; 3-Hydroxyanthranilic acid: No mGlu activity; Synthetic mGlu4 PAM PHCCC: Allosteric enhancer of mGlu4 |
| Quantified Difference | Cinnabarinic acid is the only known endogenous orthosteric agonist selective for mGlu4 among kynurenine metabolites |
| Conditions | HEK293 cells transiently transfected with individual mGlu receptor subtypes; inositol phosphate accumulation assay |
Why This Matters
This exclusive mGlu4 selectivity ensures that experimental outcomes can be confidently attributed to mGlu4 signaling without confounding contributions from other mGlu subtypes, a critical consideration when studying neuroinflammation where mGlu2/3 and mGlu5 also play significant roles.
- [1] Fazio, F., Lionetto, L., Molinaro, G., et al. Cinnabarinic acid, an endogenous metabolite of the kynurenine pathway, activates type 4 metabotropic glutamate receptors. Mol. Pharmacol. 81(5), 643-656 (2012). View Source
- [2] Fazio, F., et al. Cinnabarinic acid and xanthurenic acid: Two kynurenine metabolites that interact with metabotropic glutamate receptors. Neuropharmacology 112(Pt B), 365-372 (2017). View Source
